Home > Products > Screening Compounds P76236 > 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine
1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine - 1248970-88-8

1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine

Catalog Number: EVT-1818080
CAS Number: 1248970-88-8
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1'-(1-Methylethyl)-4'-[(2-fluoro-4-methoxyphenyl)methyl]-5'-methyl-1H-pyrazol-3'-O-beta-D-glucopyranoside

Compound Description: This compound represents a crystalline form of a pyrazole derivative, specifically a glucopyranoside. The research focuses on its preparation method and its potential use in pharmaceutical formulations. []

Relevance: This compound shares the core structure of a substituted 5-methyl-1H-pyrazol-3-ol with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine. The primary difference lies in the substitution at the 1-position of the pyrazole ring and the presence of the glucopyranoside moiety in this related compound. []

4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT)

Compound Description: Identified as a potential treatment for Merkel cell carcinoma, PHT exhibits antitumor activity and inhibits the expression of Merkel cell polyomavirus T antigens. This compound also demonstrates inhibitory activity against glycogen synthase kinase 3 (GSK3). []

Relevance: This compound and 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine both contain a 5-methyl-1H-pyrazol-3-amine moiety. The key difference lies in the substituent attached to the amino group, which significantly influences the biological activity and target of each compound. []

2-(4-((2-(4-Alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Compound Description: This series of compounds represents a novel pyrazole-based heterocycle attached to a sugar moiety. These compounds were synthesized and evaluated for their anti-diabetic activity, with some showing moderate activity compared to the standard drug remogliflozin. []

Relevance: The shared structural feature between this group of compounds and 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine is the presence of a 1-alkyl-5-methyl-1H-pyrazol-3-ol moiety. The variation in substituents and the addition of the sugar moiety in the related compounds likely contribute to their distinct biological activities. []

4, 4´-(1e, 1e´)-1, 1´-(Ethane-1, 2-diylbis (azan-1-yl-1ylidene)) bis (5-methyl-2-phenyl-2, 3-dihydro-1h-pyrazol-3-ol) (H2BuEtP)

Compound Description: H2BuEtP is a Schiff base ligand investigated for its metal extraction capabilities, particularly for Cadmium, Iron, Nickel, and Lead. The research explored its effectiveness in separating these metals under different pH conditions and the presence of auxiliary complexing agents. [, , , ]

Relevance: Both this compound and 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine belong to the broader class of pyrazole derivatives. H2BuEtP contains two units of 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol connected by a Schiff base linker. This structural difference leads to distinct applications, focusing on metal chelation and extraction rather than biological activity. [, , , ]

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Compound Description: This compound serves as the core structure for a series of alkyl derivatives synthesized and evaluated for their antiradical activity. Some of these derivatives showed moderate efficacy in scavenging DPPH radicals. []

Relevance: This compound shares the 5-methyl-1H-pyrazol-3-yl substituent with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine. The presence of the triazole ring and the thiol group in this related compound introduces different functionalities and potential for biological activity. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: Synthesized via a three-step procedure, this compound was designed as a potential kinase inhibitor, specifically targeting kinases with a cysteine residue in the hinge region. Its inhibitory potency was assessed against MPS1, MAPKAPK2, and p70S6Kβ/S6K2 kinases. []

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

Compound Description: Developed as a potential therapeutic for myeloproliferative neoplasms, AZD1480 acts as a potent Jak2 inhibitor. The compound demonstrated efficacy in inhibiting signaling and proliferation in Jak2 V617F cell lines and in vivo models. []

Relevance: Similar to 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine, AZD1480 incorporates a 5-methyl-1H-pyrazol-3-yl group within its structure. The presence of the pyrimidine rings and the specific substitution pattern in AZD1480 are responsible for its interaction with the Jak2 kinase target. []

4,4'-((Substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol)

Compound Description: This series of compounds was synthesized using a green chemistry approach involving ZnO nanoparticles as a catalyst. The compounds were evaluated for their antioxidant and antimicrobial activities, showing promising results compared to standard agents. []

Relevance: These compounds, along with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine, belong to the pyrazole class of compounds. They are characterized by two 3-methyl-1H-pyrazol-5-ol units linked via a substituted phenylmethylene bridge. This structural difference leads to a focus on antioxidant and antimicrobial properties, in contrast to the potential biological activities of other related compounds. []

4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)

Compound Description: S1RA is a potent and selective σ(1) receptor antagonist exhibiting significant antinociceptive effects in animal models of pain. This compound was selected as a clinical candidate due to its promising pharmacological profile and favorable safety and pharmacokinetic properties. []

Relevance: This compound shares the 5-methyl-1H-pyrazol-3-yl structural motif with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine. The key difference lies in the presence of the naphthalene ring, the ether linkage, and the morpholine ring in S1RA, which are crucial for its interaction with the σ(1) receptor. []

(3Z)-3-{1-[(5-Methyl-1H-pyrazol-3-yl)amino]ethylidene}-4,5-dihydrofuran-2(3H)-one

Compound Description: This compound is formed through the reaction of 2-acetyl-4-butyrolactone with 5-amino-3-methyl-1H-pyrazole. Its crystal structure reveals the formation of hydrogen-bonded ribbons involving the furanone and pyrazole moieties. []

Relevance: This compound features a 5-methyl-1H-pyrazol-3-yl)amino group as a key structural element, similar to 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine. The presence of the furanone ring and the ethylidene linker in this related compound contributes to its distinct structural features and hydrogen-bonding capabilities. []

Methyl 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate

Compound Description: This compound exhibits a polarized structure in its nitroaniline portion and forms hydrogen-bonded chains in the crystal lattice. It can be further converted to methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate through reduction and ring formation. []

Relevance: Both this compound and 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine possess a 5-methyl-1H-pyrazol-3-yl)amino group. The presence of the nitrobenzoate moiety in this related compound introduces different electronic properties and hydrogen-bonding capabilities compared to the target compound. []

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ol

Compound Description: Synthesized through a one-pot, four-component domino reaction, this class of compounds displays promising antibacterial activity. []

Relevance: These compounds and 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine both contain a central 5-methyl-1H-pyrazol-3-ol unit. The 4-position substitution with the 2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl group is responsible for the observed antibacterial activity. []

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Compound Description: This compound was synthesized using a solvent-free condensation/reduction reaction sequence. Its structure was confirmed through various spectroscopic techniques. []

Relevance: This compound belongs to the N-substituted pyrazoleamine class, similar to 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine. The presence of the tert-butyl group at the 3-position and the 4-methoxybenzyl substituent on the amine distinguishes this compound from the target compound. []

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

Compound Description: This series of compounds exhibits isostructural characteristics, confirmed by single-crystal X-ray diffraction. Their molecular structure consists of a planar arrangement with a perpendicularly oriented fluorophenyl group. []

4-[(2,4-Dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Compound Description: This compound exhibits specific dihedral angles between its pyrazole, pyrazolone, and phenyl rings, as determined by single-crystal X-ray diffraction. The crystal structure is stabilized by various intermolecular interactions, including hydrogen bonds and π–π interactions. []

Relevance: This compound and 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine both contain a 5-methyl-pyrazole core. The addition of the pyrazolone ring, the dichlorophenyl and phenyl substituents, and the specific substitution pattern differentiate this compound from the target compound. []

4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)phenylmethyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one ethanol hemisolvate

Compound Description: This compound's crystal structure reveals two crystallographically independent molecules forming infinite one-dimensional chains through intermolecular hydrogen bonds and π–π interactions. []

Relevance: Sharing a 5-methyl-pyrazol-3-one core with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine, this compound is distinguished by the presence of an additional pyrazole ring, a phenylmethylene linker, and various phenyl and hydroxyl substituents. []

3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine

Compound Description: This compound serves as the basis for a series of derivatives designed and synthesized for their potential antitumor and antibacterial activities. Some derivatives exhibited promising activity against specific cancer cell lines and bacterial strains. []

Relevance: This compound and 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine share the 5-methyl-1H-pyrazol-3-amine core. The incorporation of the benzoxazole ring in this related compound contributes to its distinct properties and potential for antitumor and antibacterial activities. []

(5-methyl-1H-pyrazol-3-yl)-1, 3, 4-oxadiazole

Compound Description: This compound serves as the core structure for a series of derivatives designed as potential androgen receptor antagonists for treating prostate cancer, especially those resistant to existing therapies. [, ]

Relevance: This group of compounds and 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine both feature a 5-methyl-1H-pyrazol-3-yl moiety. The key difference lies in the presence of the 1,3,4-oxadiazole ring in these related compounds, which contributes to their specific binding to the androgen receptor. [, ]

4,4′‐(Arylmethylene)bis(3‐methyl‐1H‐pyrazol‐5‐ol)

Compound Description: These compounds were efficiently synthesized using a green chemistry method employing theophylline as a catalyst in an aqueous medium. []

Relevance: These bis-pyrazole compounds, along with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine, belong to the pyrazole family. The characteristic feature of these compounds is the presence of two 3-methyl-1H-pyrazol-5-ol units connected by an arylmethylene bridge. This structural difference is significant as it imparts specific properties and reactivity to these compounds. []

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Compound Description: This series represents novel G protein-gated inwardly-rectifying potassium (GIRK) channel activators. These compounds exhibit potent and selective activity on GIRK1/2 channels and possess improved metabolic stability compared to previous urea-based compounds. []

Relevance: These compounds and 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine share a common structural motif: a 3-methyl-1H-pyrazol-5-yl group. The distinct activity of these related compounds as GIRK channel activators can be attributed to the presence of the 1,1-dioxidotetrahydrothiophene ring and the acetamide ether side chain. []

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i, [11C]MG2-1812)

Compound Description: This compound, also known as [11C]MG2-1812, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). Radiolabeled with carbon-11, it showed promise as a PET ligand for imaging mGlu2 in the brain. []

Relevance: This compound shares the 1-methyl-1H-pyrazol-3-yl moiety with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine. The presence of the picolinamide group, the fluoromethoxyphenyl ring, and the ether linkage contributes to the specific binding affinity and selectivity of [11C]MG2-1812 towards the mGlu2 receptor. []

Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate

Compound Description: This compound's crystal structure reveals the presence of two independent molecules in the asymmetric unit, linked by N—H⋯N hydrogen bonds to form supramolecular chains. π–π stacking interactions between adjacent chains further stabilize the crystal structure. []

Relevance: This compound shares a common pyrazole ring with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine. The key structural difference lies in the presence of the triazole ring and the methyl carboxylate substituent, which contribute to the specific hydrogen bonding patterns and crystal packing observed in this related compound. []

1-Allyl-4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

Compound Description: Characterized by single-crystal X-ray diffraction, this compound exhibits a planar structure with a slight inclination between the five-membered pyrazolone ring and the fused benzothiazole ring system. Weak intermolecular C—H⋯O hydrogen bonds contribute to the crystal packing. []

Relevance: This compound and 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine share a 5-methyl-1H-pyrazol-3-one core. The presence of the benzothiazole ring, the allyl substituent, and the phenyl group at the 2-position of the pyrazolone ring distinguishes this compound from the target compound. []

Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

Compound Description: This class of compounds was synthesized through a multicomponent reaction using [BMIM]BF4 as a green solvent. Several derivatives displayed promising anti-cancer activity against HeLa and DU145 cell lines. []

4-hydroxy-3-(5-methyl-1- phenyl-1H-pyrazol-3- yl)pyrano(3,2-c)chromene-2,5-dione

Compound Description: This compound was synthesized through a multi-step process and characterized by spectroscopic methods. It is a derivative of 4-hydroxycoumarin with potential biological activities, although these were not specifically investigated in the provided abstract. []

Relevance: This compound and 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine share the 5-methyl-1-phenyl-1H-pyrazol-3-yl structural unit. The presence of the pyrano[3,2-c]chromene-2,5-dione moiety in this related compound suggests potential differences in reactivity and biological activity. []

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

Compound Description: Synthesized via an ambient-temperature condensation reaction, this compound represents a novel N-pyrazolyl imine. Its structure was confirmed through various spectroscopic methods. []

Relevance: This compound and 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine share the 1-methyl-1H-pyrazol-5-yl structural motif. The presence of the tert-butyl group, the imine linker, and the pyridine ring differentiates this compound from the target compound, potentially influencing its chemical reactivity and biological properties. []

5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate

Compound Description: Structural analysis of this compound revealed a specific orientation of the tolyl rings with respect to each other and the pyrazole ring. The crystal structure is stabilized by weak π–π interactions and C—H⋯π contacts. []

Relevance: This compound shares the 5-methyl-1H-pyrazol-3-yl core with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine. The presence of the two tosyl groups attached to the pyrazole ring significantly differentiates this compound from the target compound, influencing its electronic properties and potential interactions. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: Developed as a potential backup for clopidogrel, SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist. This compound exhibits strong antiplatelet and antithrombotic activities in vitro and in vivo. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor that selectively targets extracellular signal-regulated kinase 1/2 (ERK1/2). It is currently under development for potential cancer treatment. []

Relevance: This compound shares the 1-methyl-1H-pyrazol-5-yl structural motif with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine. The presence of the pyrimidine and pyridine rings, along with the chlorofluorophenyl and hydroxyethyl substituents, contributes to the specific inhibitory activity of GDC-0994 against ERK1/2. []

3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Compound Description: This compound incorporates a ferrocenyl group attached to a pyrazole ring, synthesized through a multistep process. Its structure, including its supramolecular features like π–π stacking and hydrogen bonding, was characterized using single-crystal X-ray diffraction and Hirshfeld surface analysis. []

Relevance: This compound shares the 1-(pyridin-2-yl)-1H-pyrazol-5-amine core structure with 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine. The key structural difference is the presence of the ferrocenyl group in place of the 5-methyl and 1-(1-cyclopropylethyl) substituents, potentially impacting its electrochemical properties and coordination chemistry. []

1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a)

Compound Description: Designed as a potential herbicide, this compound showed excellent inhibition against barnyard grass in greenhouse experiments, with an EC50 of 10.37 g/ha. Field trials demonstrated its effectiveness at controlling barnyard grass at application rates comparable to quinclorac. []

Relevance: This compound and 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine belong to the same chemical class as pyrazole derivatives. While they share the pyrazole core structure, the key differences lie in the substitution patterns. 10a features a 3,7-dichloroquinoline-8-carboxylate substituent at the 1-position of the pyrazole ring, contributing to its herbicidal activity, while the target compound possesses a 5-methyl group and a 1-(1-cyclopropylethyl) substituent, suggesting different potential applications. []

Properties

CAS Number

1248970-88-8

Product Name

1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine

IUPAC Name

1-(1-cyclopropylethyl)-5-methylpyrazol-3-amine

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

InChI

InChI=1S/C9H15N3/c1-6-5-9(10)11-12(6)7(2)8-3-4-8/h5,7-8H,3-4H2,1-2H3,(H2,10,11)

InChI Key

SUBOZXJOQFRDNB-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(C)C2CC2)N

Canonical SMILES

CC1=CC(=NN1C(C)C2CC2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.